molecular formula C10H18N2O3S B6340084 [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-77-0

[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol

Cat. No. B6340084
CAS RN: 1221341-77-0
M. Wt: 246.33 g/mol
InChI Key: VACGHAXPRWEPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol (MSI) is an organic compound that has recently gained attention due to its potential applications in scientific research. MSI is a small molecule that has a unique chemical structure that is capable of binding to a variety of proteins and other molecules. MSI has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Methane Utilization and Biotechnological Applications

Methanotrophs in Biotechnology : Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide range of biotechnological applications. These applications include the production of single-cell protein, biopolymers, nanotechnology components, soluble metabolites (methanol, formaldehyde, organic acids, ectoine), lipids for biodiesel and health supplements, and vitamin B12. Methanotrophs can be genetically engineered to produce new compounds such as carotenoids or farnesene, and their enzymes, such as dehydrogenases and catalase, have high conversion efficiencies for generating methanol or sequestering CO2 as formic acid. Additionally, live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, biosensors, or directly generating electricity (Strong, Xie, & Clarke, 2015).

Catalytic Conversion of Methane

Direct Oxidation of Methane to Methanol : Advances in the direct oxidation of methane to methanol (DMTM) have been explored, focusing on both heterogeneous and homogeneous oxidation processes. The conversion of methane through heterogeneous oxidation with various transition metal oxides and the challenges in achieving high yield and selectivity due to the difficulty of activating methane and controlling sequential oxidation reactions are highlighted. The need for optimizing synthesis conditions and controlling catalytic oxidation process variables is emphasized for improved performance (Han et al., 2016).

Methanogenesis and Methane Conversion Mechanisms

Methanogenesis and Microbial Methane Production : A comprehensive review of methanogenesis, the process of methane production by archaea, discusses the reverse and modified methanogenesis pathways utilized by anaerobic methane-oxidizing archaea (ANME). This review outlines the essential differences between ANME and methanogens, including the structure of methyl coenzyme M reductase, multiheme cytochromes, and the presence of menaquinones or methanophenazines. It also addresses environmental studies suggesting the involvement of ANME in sulfate-dependent anaerobic oxidation of methane (AOM), highlighting the need for further research to elucidate the molecular basis of these processes (Timmers et al., 2017).

properties

IUPAC Name

[3-(3-methylbutyl)-2-methylsulfonylimidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-8(2)4-5-12-9(7-13)6-11-10(12)16(3,14)15/h6,8,13H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACGHAXPRWEPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol

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